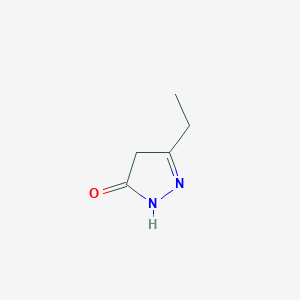
2,6-Diphenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylanthracene (DPA) is an anthracene derivative that has been synthesized and studied for its potential in organic electronics due to its high performance as a semiconductor. The synthesis of DPA is efficient, involving three simple steps that result in a high yield, making it a promising candidate for thin film field-effect transistors with device mobility exceeding 10 cm² V⁻¹ s⁻¹ .
Synthesis Analysis
The synthesis of DPA is notable for its simplicity and high yield. The process involves
科学的研究の応用
Organic Electronics
2,6-Diphenylanthracene (DPA) has shown promising results in the field of organic electronics. It has been synthesized and identified as a high-performing semiconductor, particularly in thin-film field-effect transistors, demonstrating remarkable device mobility and durability. The efficiency of synthesis and high performance of DPA highlight its potential in organic electronic applications (Liu et al., 2015).
Lithography and Imaging
DPA exhibits unique photochemical properties that are leveraged in lithography and imaging techniques. For instance, monolayers and thin films of DPA can undergo reversible reactions in the presence of singlet oxygen and light, allowing the creation and erasure of 2D fluorescent pattern structures. This property is particularly useful for light and air-driven lithography, enabling the writing of motifs that can be replaced by new images, making it a versatile tool for imaging applications (Fudickar, Fery, & Linker, 2005).
Organic Light Emitting Diodes (OLEDs)
In the development of OLEDs, DPA derivatives have been synthesized and used effectively. New emitters with bulky substituents on the DPA structure have been created to hinder intermolecular packing, resulting in amorphous and non-coplanar structures. These materials have demonstrated significant potential in improving the performance and efficiency of OLEDs (Jo et al., 2009).
Optoelectronic Devices
The photophysical and excitonic properties of DPA nanoaggregates have been studied, showing that DPA derivatives are promising materials for OLED and photovoltaic device applications. The placement of phenyl substituents in the anthracene moiety significantly impacts the molecular interaction and packing in solid states, influencing the photophysics and excitonic properties of these materials (Manna et al., 2020).
High Mobility Emissive Organic Semiconductors
DPA has been identified as a novel organic semiconductor that combines high emission and high charge carrier mobility. This unique combination is crucial for applications in organic light-emitting transistors and organic electrically pumped lasers. DPA-based OLEDs have been shown to provide pure blue emission with significant brightness and low turn-on voltage, demonstrating its potential in high mobility emissive organic semiconductor applications (Liu et al., 2015).
作用機序
2,6-Diphenylanthracene exhibits high emission with single crystal absolute florescence quantum yield of 41.2% and high charge carrier mobility with single crystal mobility of 34 cm2 V−1 s−1 . Doping nitrogen atom into the this compound linkage leads to the enhancement of the better planar geometry, lower energy gaps, larger electronic affinity (EA), and smaller electron reorganization energy .
Safety and Hazards
将来の方向性
2,6-Diphenylanthracene shows great potential in organic optoelectronics . A new series of N-substituted this compound derivatives have been designed for further investigation of their applications . The predicted structures and electronic properties can be a good starting point for the synthesis of N-substituted OFETs .
特性
IUPAC Name |
2,6-diphenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWFMZBZJUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


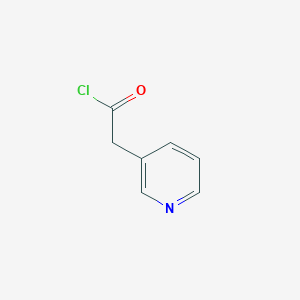

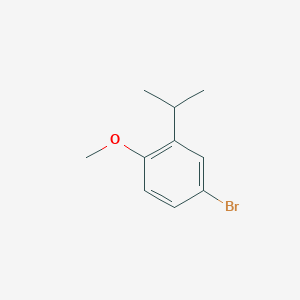
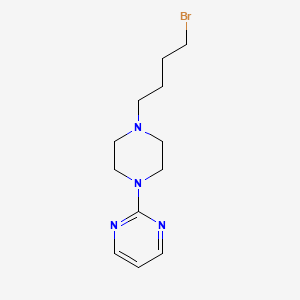
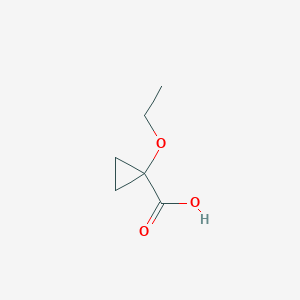
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)


